molecular formula C11H17NO B13252936 2-methoxy-5-methyl-N-(propan-2-yl)aniline

2-methoxy-5-methyl-N-(propan-2-yl)aniline

Cat. No.: B13252936
M. Wt: 179.26 g/mol
InChI Key: NQHWCAOKXGWEEO-UHFFFAOYSA-N
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Description

2-Methoxy-5-methyl-N-(propan-2-yl)aniline is an organic compound with the molecular formula C11H17NO. It is a derivative of aniline, featuring a methoxy group at the 2-position, a methyl group at the 5-position, and an isopropyl group attached to the nitrogen atom. This compound is used as a building block in organic synthesis and medicinal chemistry, particularly for the preparation of drug candidates containing hindered amine motifs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-(propan-2-yl)aniline typically involves the alkylation of 2-methoxy-5-methylaniline with isopropyl halides under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as the base, and the reaction is usually performed in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-methyl-N-(propan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-5-methyl-N-(propan-2-yl)aniline is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-(propan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-methyl-N-(propan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties make it a valuable building block for the synthesis of hindered amine motifs, which are important in medicinal chemistry for the development of drug candidates with improved pharmacokinetic profiles .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-methoxy-5-methyl-N-propan-2-ylaniline

InChI

InChI=1S/C11H17NO/c1-8(2)12-10-7-9(3)5-6-11(10)13-4/h5-8,12H,1-4H3

InChI Key

NQHWCAOKXGWEEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(C)C

Origin of Product

United States

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